molecular formula C15H14N6OS B292985 1-[[2-(Benzotriazol-1-yl)acetyl]amino]-3-phenylthiourea CAS No. 5723-39-7

1-[[2-(Benzotriazol-1-yl)acetyl]amino]-3-phenylthiourea

Katalognummer B292985
CAS-Nummer: 5723-39-7
Molekulargewicht: 326.4 g/mol
InChI-Schlüssel: IFICMEPIGRMJNE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[[2-(Benzotriazol-1-yl)acetyl]amino]-3-phenylthiourea is a chemical compound that has been widely used in scientific research applications. This compound is known for its unique chemical properties that make it an important tool for studying various biochemical and physiological processes.

Wirkmechanismus

The mechanism of action of 1-[[2-(Benzotriazol-1-yl)acetyl]amino]-3-phenylthiourea involves the inhibition of PTPs. PTPs are enzymes that remove phosphate groups from proteins, thereby regulating various cellular processes. Inhibition of PTPs by 1-[[2-(Benzotriazol-1-yl)acetyl]amino]-3-phenylthiourea leads to the accumulation of phosphorylated proteins, which can have various downstream effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[[2-(Benzotriazol-1-yl)acetyl]amino]-3-phenylthiourea are primarily related to its ability to inhibit PTPs. This inhibition can lead to the activation of various signaling pathways, which can have downstream effects on cellular processes such as proliferation, differentiation, and apoptosis. The effects of this compound are highly dependent on the specific PTPs that are inhibited.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 1-[[2-(Benzotriazol-1-yl)acetyl]amino]-3-phenylthiourea is its ability to selectively inhibit PTPs. This selectivity allows for the study of specific PTPs and their role in various cellular processes. However, this compound also has limitations, such as its potential off-target effects and the need for careful optimization of experimental conditions.

Zukünftige Richtungen

There are several future directions for the study of 1-[[2-(Benzotriazol-1-yl)acetyl]amino]-3-phenylthiourea. One direction is the development of more selective inhibitors of specific PTPs. Another direction is the study of the downstream effects of PTP inhibition on specific cellular processes. Additionally, the potential therapeutic applications of this compound in various diseases such as cancer and autoimmune disorders warrant further investigation.
Conclusion
In conclusion, 1-[[2-(Benzotriazol-1-yl)acetyl]amino]-3-phenylthiourea is a chemical compound that has been widely used in scientific research applications. This compound is known for its ability to selectively inhibit PTPs, which has been used to study the role of these enzymes in various diseases. The future directions for the study of this compound include the development of more selective inhibitors and the investigation of its potential therapeutic applications.

Synthesemethoden

The synthesis of 1-[[2-(Benzotriazol-1-yl)acetyl]amino]-3-phenylthiourea involves the reaction of benzotriazole with phenyl isothiocyanate in the presence of a base. The reaction yields the desired product, which is purified through column chromatography. The purity of the final product is confirmed through various analytical techniques such as NMR, IR, and mass spectrometry.

Wissenschaftliche Forschungsanwendungen

1-[[2-(Benzotriazol-1-yl)acetyl]amino]-3-phenylthiourea has been widely used in scientific research applications. This compound is known for its ability to inhibit protein tyrosine phosphatases (PTPs), which are enzymes that play a crucial role in various cellular processes. This inhibition of PTPs by 1-[[2-(Benzotriazol-1-yl)acetyl]amino]-3-phenylthiourea has been used to study the role of these enzymes in various diseases such as cancer, diabetes, and autoimmune disorders.

Eigenschaften

CAS-Nummer

5723-39-7

Molekularformel

C15H14N6OS

Molekulargewicht

326.4 g/mol

IUPAC-Name

1-[[2-(benzotriazol-1-yl)acetyl]amino]-3-phenylthiourea

InChI

InChI=1S/C15H14N6OS/c22-14(10-21-13-9-5-4-8-12(13)17-20-21)18-19-15(23)16-11-6-2-1-3-7-11/h1-9H,10H2,(H,18,22)(H2,16,19,23)

InChI-Schlüssel

IFICMEPIGRMJNE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NC(=S)NNC(=O)CN2C3=CC=CC=C3N=N2

Kanonische SMILES

C1=CC=C(C=C1)NC(=S)NNC(=O)CN2C3=CC=CC=C3N=N2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.